
4,4-Dimethyltetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethyltetrahydrofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2344679-53-2 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” can be represented by the Inchi Code: 1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. For instance, they can be reduced by LiAlH4 to give primary alcohols .
Applications De Recherche Scientifique
Theoretical Modeling and Spectral Analysis
Carboxylic acid dimers, including derivatives similar to 4,4-Dimethyltetrahydrofuran-2-carboxylic acid, have been extensively studied for their spectral properties and behavior. For instance, the theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic couplings has provided insights into the unusual spectral behavior of the hydride stretch fundamental in these compounds. Such studies are crucial for understanding the large anharmonic effects associated with hydrogen bonds in carboxylic acids, which can produce complicated infrared spectra (Florio et al., 2003).
Stereoselective Synthesis
The stereoselective synthesis of 2-Aryltetrahydrofuran-3,4-dicarboxylate derivatives represents an efficient approach to generating precursors for natural products like lignans, which contain tetrahydrofuran. This synthesis route is particularly significant for producing asymmetric 2-aryltetrahydrofuran-3,4-carboxylic acid derivatives in high yields, demonstrating the versatility of tetrahydrofuran derivatives in synthetic chemistry (Pei et al., 2000).
Photoreleasable Protecting Groups
The development of new photoreleasable protecting groups for carboxylic acids is another important application. For example, 2,5-Dimethylphenacyl has been proposed as a new photoremovable protecting group for carboxylic acids. This approach allows for the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. Such advancements are critical for the development of light-sensitive probes and the controlled release of active molecules (Klan et al., 2000).
Vibrational Circular Dichroism Studies
Investigations into the intermolecular association of tetrahydrofuran-2-carboxylic acid in solution using vibrational circular dichroism (VCD) highlight the significance of studying chiral carboxylic acids. Such research provides valuable insights into the effects of dimerization on the spectral properties of these compounds, which is essential for understanding the behavior of chiral carboxylic acids in various solvents and conditions (Kuppens et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-dimethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZBSHBQOMOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloxolane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

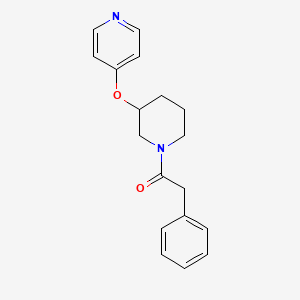

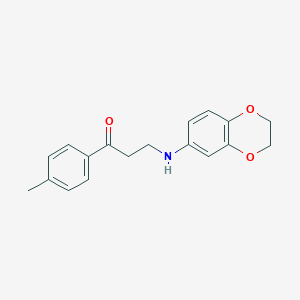

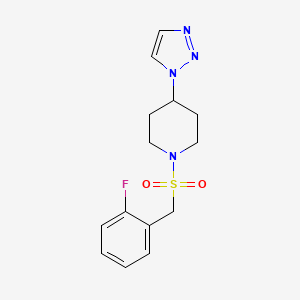
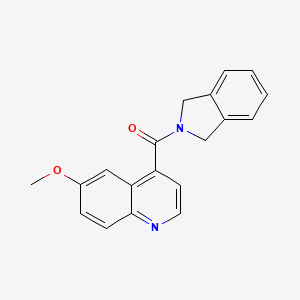
![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

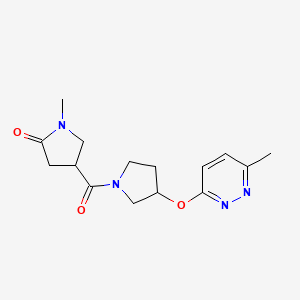
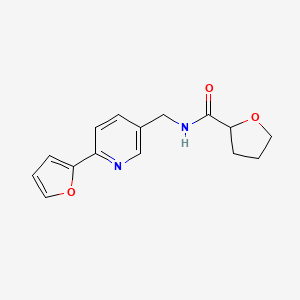
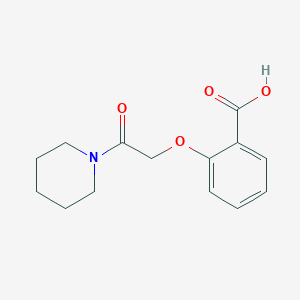
![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)
